4-(2,4-dimethylphenoxy)-N-(1-phenylethyl)-1-butanamine
Overview
Description
4-(2,4-dimethylphenoxy)-N-(1-phenylethyl)-1-butanamine is a useful research compound. Its molecular formula is C20H27NO and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.209264485 g/mol and the complexity rating of the compound is 287. The solubility of this chemical has been described as 32.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Detection and Quantification
Research on similar compounds, such as N-benzyl phenethylamines derivatives, focuses on developing analytical methods for detection and quantification, particularly in cases of intoxication. For instance, the use of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been highlighted for identifying and quantifying specific derivatives in biological samples, showcasing its importance in toxicology and forensic science (Poklis et al., 2014).
Organic Synthesis and Catalysis
Research into asymmetric Grignard cross-coupling catalyzed by nickel complexes with phosphine ligands points to the synthesis of complex organic molecules. Such methodologies can be instrumental in the stereoselective synthesis of pharmaceuticals and fine chemicals, demonstrating the compound's relevance in synthetic organic chemistry (Hayashi et al., 1981).
Materials Science and Polymer Research
The development of novel polyamides containing specific moieties, as explored in the synthesis of unsymmetrical diamines, indicates applications in creating new materials with tailored properties such as solubility, thermal stability, and mechanical strength. This research area could be relevant for the design of advanced materials for a variety of applications, from electronics to coatings (Cheng et al., 2002).
Electrochromic Devices and Optoelectronic Materials
The synthesis and study of compounds for electrochromic devices highlight potential applications in smart windows, displays, and other optoelectronic devices. The research on triphenylamine-containing aromatic polyamides and their electrochromic properties underscores the significance of such compounds in developing new technologies with improved performance and stability (Liou & Chang, 2008).
Properties
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-(1-phenylethyl)butan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-16-11-12-20(17(2)15-16)22-14-8-7-13-21-18(3)19-9-5-4-6-10-19/h4-6,9-12,15,18,21H,7-8,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGAAHYMZHBKOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNC(C)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196588 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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